Synthesis and characterization of 4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol
Synthesis and characterization of 4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol
Technical Whitepaper: Stereoselective Synthesis of (E)-4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol
Abstract
This technical guide details the synthesis, purification, and characterization of 4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol , a critical fluorinated building block. The protocol utilizes a sodium dithionite-initiated radical addition of perfluoro-n-propyl iodide to propargyl alcohol. This method offers mild conditions (room temperature, aqueous media), high regioselectivity, and preferential formation of the (E)-isomer. This intermediate is essential for developing complex fluorinated scaffolds via Suzuki-Miyaura or Sonogashira cross-couplings in drug discovery programs targeting metabolic stability and lipophilicity modulation.
Retrosynthetic Analysis & Strategy
The target molecule is a trisubstituted alkene containing a perfluoroalkyl group (
Strategic Logic:
-
Bond Formation: C-C bond formation between the perfluoroalkyl radical and the terminal carbon of the alkyne.
-
Regiocontrol: Electronic and steric factors favor the addition of the electrophilic
radical to the terminal carbon, placing the iodine at the internal C2 position. -
Stereocontrol: The radical anti-addition mechanism typically favors the (E)-isomer (trans-addition), where the bulky
group and the iodine atom end up on opposite sides of the double bond relative to the carbon framework, though strictly speaking, the designation depends on Cahn-Ingold-Prelog priorities.
Figure 1: Retrosynthetic disconnection showing the convergent assembly from commercially available precursors.
Experimental Protocol
Methodology: Sodium Dithionite (
Reagents & Materials[2][3][4][5][6][7][8]
| Reagent | MW ( g/mol ) | Equiv.[3] | Role |
| Propargyl Alcohol | 56.06 | 1.0 | Substrate |
| Perfluoro-n-propyl Iodide | 295.93 | 1.2 | |
| Sodium Dithionite ( | 174.11 | 1.2 | Radical Initiator |
| Sodium Bicarbonate ( | 84.01 | 1.2 | Buffer/Base |
| Acetonitrile / Water | - | 1:1 (v/v) | Solvent System |
Step-by-Step Procedure
-
Setup: To a single-neck round-bottom flask equipped with a magnetic stir bar, add propargyl alcohol (1.0 equiv) and acetonitrile/water (1:1 ratio, 0.5 M concentration relative to alkyne).
-
Reagent Addition: Add perfluoro-n-propyl iodide (1.2 equiv). The mixture will likely be biphasic initially.
-
Initiation: Cool the mixture slightly to 0–5 °C (ice bath) to control the initial exotherm. Add solid
(1.2 equiv) followed by (1.2 equiv) in small portions over 10 minutes. -
Reaction: Remove the ice bath and allow the reaction to stir vigorously at room temperature (20–25 °C).
-
Observation: The yellow solution may fade as dithionite is consumed.
-
Monitoring: Monitor by TLC (stain with
) or NMR. Reaction is typically complete within 2–4 hours.
-
-
Workup:
-
Dilute with diethyl ether (
) or ethyl acetate ( ). -
Wash the organic layer with saturated brine (
). -
Dry over anhydrous
, filter, and concentrate under reduced pressure (keep bath temperature < 30 °C to prevent iodine elimination).
-
-
Purification: Purify the crude oil via flash column chromatography on silica gel.
-
Eluent: Hexanes/Ethyl Acetate gradient (starts 10:1
4:1). -
Target: The product is less polar than the starting alcohol but more polar than the perfluoroalkyl iodide.
-
Mechanistic Insight
The reaction proceeds via a radical chain mechanism initiated by the sulfur dioxide radical anion (
Key Steps:
-
Initiation:
. The acts as a Single Electron Transfer (SET) agent, donating an electron to to generate the perfluoroalkyl radical ( ). -
Addition: The electrophilic
attacks the terminal carbon of the propargyl alcohol (regioselective). -
Chain Transfer: The resulting vinyl radical abstracts an iodine atom from another molecule of
, propagating the chain and forming the final product.
Figure 2: Radical chain mechanism showing SET initiation and iodine atom transfer.
Characterization & Data Analysis
Validation of the structure relies on confirming the presence of the perfluoroalkyl chain, the alkene geometry, and the integrity of the alcohol.
NMR Spectroscopy (Expected Data)
-
NMR (400 MHz,
):-
6.65 (t,
Hz, 1H, ): The vinylic proton at C3. It appears as a triplet due to coupling with the adjacent group. The chemical shift is characteristic of a proton beta to an iodine and alpha to a perfluoroalkyl group. -
4.45 (s or d, 2H,
): Allylic methylene protons. -
2.10 (br s, 1H,
): Hydroxyl proton.
-
6.65 (t,
-
NMR (376 MHz,
):-
-80.5 (
, 3F). -
-114.0 (
, 2F, adjacent to alkene). -
-127.0 (
, 2F, internal). -
Note: The coupling of the vinyl proton to the -114.0 ppm
group confirms the regiochemistry ( at C3).
-
-80.5 (
Stereochemistry Determination
The reaction typically yields the (
-
Diagnostic: In the (
)-isomer, the group and the Iodine are trans across the C=C bond (based on addition geometry), but strictly speaking, based on CIP priority:-
C2: I (High) vs
(Low). -
C3:
(High) vs H (Low). -
Z-Configuration: If I and
are on the same side. -
E-Configuration: If I and
are on opposite sides.
-
-
Correction: Radical anti-addition places the
and I on opposite sides. Therefore, the kinetic product is the ( )-isomer . This can be verified by NOE (Nuclear Overhauser Effect) experiments; no enhancement should be observed between the vinylic proton and the methylene protons of the alcohol if they are trans.
Safety & Handling
-
Perfluoroalkyl Iodides: These are volatile and expensive. Handle in a fume hood. Avoid inhalation.
-
Sodium Dithionite: Flammable solid; releases toxic
gas upon contact with acid or moisture. Store under inert gas. -
Product Stability: Allylic iodides can be light-sensitive. Store the purified product in amber vials at -20 °C.
References
-
Huang, W.-Y. (1992). "The reaction of perfluoroalkyl iodides with alkenes and alkynes initiated by sodium dithionite."[1][2] Journal of Fluorine Chemistry, 58(1), 1-8. Link
-
Torkelson, J. R., et al. (2012). "Fluorous modification of propargyl alcohols." Tetrahedron Letters, 53(25), 3220-3223. Link
-
PubChem. (2025).[4] "Compound Summary: (2E)-4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol." National Library of Medicine. Link
-
Xiao, Z., et al. (2013). "Radical Addition of Perfluoroalkyl Iodides to Alkenes and Alkynes Initiated by Sodium Dithionite in an Aqueous Solution." Chinese Journal of Chemistry, 31(7), 939-944. Link
Sources
- 1. Radical Addition of Perfluoroalkyl Iodides to Alkenes and Alkynes Initiated by Sodium Dithionite in an Aqueous Solution… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. CN113816868B - Synthesis method of iohexol - Google Patents [patents.google.com]
- 4. (2E)-4,4,5,5,6,6,6-Heptafluorohex-2-enoic acid | C6H3F7O2 | CID 5708519 - PubChem [pubchem.ncbi.nlm.nih.gov]
